Dimethyl-oxazol-4-ylmethyl-amine

Description

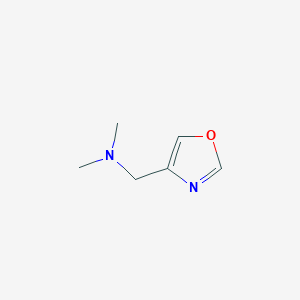

Dimethyl-oxazol-4-ylmethyl-amine (systematic name: N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine) is a heterocyclic amine featuring a dimethylamino group attached to a methylene bridge linked to the 4-position of an oxazole ring. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and material science due to their electron-rich nature and capacity for hydrogen bonding .

Structural analogs, such as N-methyl-(2-methyl-1,3-oxazol-4-yl)methanamine () and ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine (), highlight the importance of substituent positioning (e.g., methyl groups on the oxazole ring or alkyl chains on the amine) in modulating biological activity and physicochemical properties.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N,N-dimethyl-1-(1,3-oxazol-4-yl)methanamine |

InChI |

InChI=1S/C6H10N2O/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |

InChI Key |

UQXRICXSRSWJMC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=COC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- 4,4'-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine): The dihydrooxazol ring and para-methylphenyl group confer stimulant effects akin to aminorex, likely via monoamine transporter modulation . Its molecular weight (190.25) and lipophilicity enhance blood-brain barrier penetration, contributing to its psychoactive profile.

- N-methyl-(2-methyl-oxazol-4-yl)methylamine : The 2-methyl group on the oxazole ring may sterically hinder interactions with enzymatic targets, while the N-methylamine moiety could enhance metabolic stability compared to primary amines .

Pharmacological Potential

- Kinase Inhibition : Oxadiazole and oxazole derivatives (e.g., 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine) demonstrate potent kinase inhibitory activity, suggesting that this compound could serve as a scaffold for p70S6 kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.